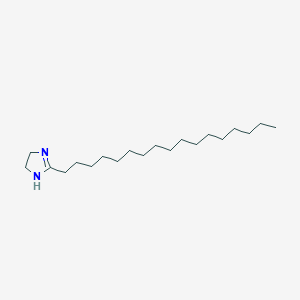

2-Heptadecyl-2-imidazoline

Description

Historical Context and Significance of the Imidazoline (B1206853) Scaffold in Organic and Applied Chemistry

The imidazoline scaffold is a crucial heterocyclic moiety that has garnered significant attention in both organic and applied chemistry. researchgate.netresearchgate.net Historically, imidazolines have been recognized for their diverse biological activities and have been integral to the development of various pharmaceuticals. nih.govscispace.com Beyond their medicinal applications, imidazolines are valued as synthetic intermediates, chiral auxiliaries, and ligands in asymmetric catalysis. researchgate.netscispace.com Their ability to be readily converted into imidazoles, which are fundamental units in many biomolecules, further underscores their synthetic utility. researchgate.netresearchgate.net The development of efficient, one-pot synthesis methods has made these compounds more accessible, minimizing reaction times and environmental impact. researchgate.netscispace.com

Evolution of Academic Research Perspectives on 2-Heptadecyl-2-imidazoline and its Derivatives

Initial research into this compound and its derivatives was largely driven by their practical applications as surfactants, emulsifiers, and corrosion inhibitors. cymitquimica.commusechem.com The long heptadecyl chain provides hydrophobic character, while the imidazoline ring offers a hydrophilic component, leading to its surface-active properties. cymitquimica.com Early studies also explored its potential as a fungicide, with research investigating its mechanism of action against certain fungi. microbiologyresearch.org

Over time, the focus of academic research has broadened. Scientists began to investigate the synthesis and properties of various derivatives to enhance specific functionalities. For instance, the synthesis of N-(2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine highlighted the exploration of imidazoline derivatives for potential biomedical applications, including roles in drug delivery and the development of novel biomaterials. ontosight.ai Furthermore, research into the corrosion inhibition properties of this compound and its derivatives has become more sophisticated, with studies delving into the correlation between molecular structure and inhibition efficiency. researchgate.netitb.ac.id Computational chemistry has also emerged as a powerful tool to predict the adsorption and inhibitive properties of these molecules on metal surfaces. jmaterenvironsci.com

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

The current research landscape for this compound continues to be active, with a significant focus on its role as a corrosion inhibitor, particularly in the oil and gas industry. researchgate.netitb.ac.id Recent studies have explored the synergistic effects of combining this compound derivatives with other compounds, such as potassium iodide, to enhance their corrosion inhibition performance. nottingham.edu.cnresearchgate.net The influence of factors like temperature, flow conditions, and the length of alkyl chains on inhibition efficiency are also areas of ongoing investigation. nottingham.edu.cn

Despite the progress, several knowledge gaps remain. While the synthesis of various derivatives is well-documented, a deeper understanding of the structure-activity relationships is needed to design more effective and specialized molecules. For example, further research is required to fully elucidate how modifications to the imidazoline ring and the alkyl chain impact its performance in different environments. nottingham.edu.cn Moreover, while the fungicidal properties of this compound have been noted, the precise biochemical pathways it disrupts are not fully understood. microbiologyresearch.org There is also a need for more comprehensive studies on the environmental fate and potential long-term impacts of this compound and its derivatives.

Interactive Data Tables

Below are interactive tables summarizing key information about this compound and related compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 105-28-2 |

| Molecular Formula | C20H40N2 |

| Molecular Weight | 308.55 g/mol |

| Appearance | Cream-colored solid |

| Water Solubility | Limited |

| Organic Solvent Solubility | Generally soluble |

This table summarizes the key physicochemical properties of this compound.

Table 2: Research Focus on this compound and its Derivatives

| Research Area | Key Findings and Applications |

| Corrosion Inhibition | Effective in protecting carbon steel, particularly in acidic environments. researchgate.netitb.ac.id |

| Surfactant/Emulsifier | Amphiphilic nature makes it useful in various industrial formulations. cymitquimica.com |

| Fungicide | Shows activity against certain fungi, potentially by interfering with purine (B94841) synthesis. microbiologyresearch.org |

| Synthetic Intermediate | Used as a precursor for the synthesis of more complex molecules. ontosight.ai |

This table highlights the primary areas of research and application for this compound and its derivatives.

Structure

2D Structure

Properties

IUPAC Name |

2-heptadecyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h2-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVGSSQICKMAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043769 | |

| Record name | 2-Heptadecyl-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-28-2 | |

| Record name | 2-Heptadecylimidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyodin base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 2-heptadecyl-4,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptadecyl-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-heptadecyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYODIN BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ428Y1537 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for 2 Heptadecyl 2 Imidazoline

Classical and Modern Synthetic Routes to 2-Heptadecyl-2-imidazoline

The synthesis of this compound can be achieved through several key pathways, ranging from traditional condensation reactions to more contemporary, efficiency-focused methods like microwave-assisted synthesis.

Condensation Reactions Utilizing Ethylenediamine (B42938) and Fatty Acid Derivatives

The most established and widely utilized method for synthesizing this compound is the direct condensation of a fatty acid with ethylenediamine. aip.org This process typically involves reacting stearic acid (a C18 fatty acid) with ethylenediamine. The reaction proceeds in two main stages: an initial amidation to form an N-acylaminoethylamide intermediate, followed by an intramolecular cyclization with the elimination of a water molecule to form the final imidazoline (B1206853) ring. aip.org To facilitate the reaction, which often requires elevated temperatures (up to 200°C or more) to drive the dehydration and cyclization, a solvent such as xylene is often used. aip.org The use of a high-boiling point solvent is necessary because ethylenediamine itself has a relatively low boiling point (116°C). aip.org This general protocol remains a cornerstone for the industrial production of 2-alkyl-imidazolines. chemicalbook.com

A variation of this method involves the reaction of diethylenetriamine (B155796) with a fatty acid, such as stearic acid, in a molar ratio of approximately 1:2. This process leads to the formation of 1-(2-stearoylaminoethyl)-2-heptadecyl-2-imidazoline, a derivative functionalized at the N1 position. google.com The reaction conditions can be controlled to achieve high yields, with temperatures ranging from 170°C to 250°C. google.com

Synthesis from Aldehydes and Ethylenediamine in the Presence of Oxidizing Agents

An alternative synthetic route to the 2-imidazoline core involves the reaction of an aldehyde with ethylenediamine, which requires an oxidizing agent to achieve the final cyclized product. chemicalbook.combas.bg This method allows for the synthesis of various 2-substituted imidazolines. For the synthesis of this compound, the corresponding long-chain aldehyde, octadecanal, would be the starting material.

Numerous oxidizing agents have been successfully employed for this transformation, including:

N-Iodosaccharin (NISac) in dichloromethane (B109758) (CH2Cl2) at room temperature, which offers a mild and efficient one-pot synthesis. bas.bg

Hydrogen peroxide, used in conjunction with a substoichiometric amount of sodium iodide as a catalyst, presenting an environmentally friendlier option. organic-chemistry.orgorganic-chemistry.org

Iodine in the presence of potassium carbonate. organic-chemistry.org

Pyridinium hydrobromide perbromide. chemicalbook.comorganic-chemistry.org

N-Bromosuccinimide (NBS). mdpi.com

These methods provide versatile pathways to 2-imidazolines, often under milder conditions than the high-temperature condensation of fatty acids. bas.bgmdpi.com

Microwave-Assisted Organic Synthesis (MAOS) Protocols for Enhanced Efficiency

To address the long reaction times and high temperatures associated with conventional heating methods, Microwave-Assisted Organic Synthesis (MAOS) has emerged as a highly effective alternative. aip.orgsemanticscholar.org Studies have demonstrated that MAOS significantly enhances the efficiency of this compound synthesis. aip.orgresearchgate.net

In a direct comparison, the synthesis of this compound from stearic acid and ethylenediamine using microwave irradiation can achieve optimal yields in a fraction of the time required by conventional methods. aip.org For instance, an optimum yield of 94.3% was achieved in just 5 minutes of reaction time under microwave irradiation at 800W. aip.orgresearchgate.net This represents a substantial improvement over traditional reflux techniques that can take several hours. aip.orgsemanticscholar.org The application of microwaves has also been reported for the synthesis of various other 2-substituted-2-imidazolines from nitriles and ethylenediamine, further highlighting the broad utility of this technology in accelerating these reactions. semanticscholar.orgumich.eduresearchgate.net

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method (MAOS) |

|---|---|---|

| Reactants | Stearic Acid, Ethylenediamine | Stearic Acid, Ethylenediamine |

| Typical Reaction Time | Several hours | ~5 minutes |

| Energy Input | High (prolonged heating) | Efficient, targeted heating |

| Reported Yield | Variable | Up to 94.3% |

Strategies for Functionalization and Derivatization of the this compound Ring System

The this compound scaffold can be readily modified to produce a variety of derivatives with tailored properties. These modifications primarily target the nitrogen atoms of the imidazoline ring and the C2-alkyl substituent.

Chemical Modifications at the Nitrogen Atoms (N1 and N3 Positions)

The nitrogen atoms within the imidazoline ring are key sites for functionalization. The sp3-hybridized nitrogen at the N1 position and the sp2-hybridized nitrogen at the N3 position can undergo various chemical reactions. whiterose.ac.uk

A common modification is quaternization , where the imidazoline is treated with an alkyl halide. This reaction typically results in the formation of a quaternary imidazolium (B1220033) salt. chemicalbook.comscielo.org.mx Quaternization of a 1H-2-alkyl-2-imidazoline can lead to a mixture of the 1-alkyl-2-alkylimidazoline and the 1,3-dialkyl-2-alkylimidazolium salt. chemicalbook.com This functionalization is significant as it introduces a permanent positive charge, converting the imidazoline into a cationic surfactant. The synthesis of novel cationic gemini (B1671429) surfactants has been achieved through the quaternization of imidazolines derived from fatty acids. scielo.org.mx

Further modifications can be introduced. For example, treatment of 2-benzylimidazoline with an excess of acetic anhydride (B1165640) leads to the formation of 1,3-diacetyl-2-benzylideneimidazolidine, which involves a shift in the double bond. chemicalbook.com The N1 position can also be functionalized through reactions with isocyanates or by using substituted diamines during the initial synthesis, as seen in the preparation of 1-(acylaminoalkyl)-2-imidazolines. chemicalbook.comgoogle.com

Impact of Alkyl Chain Variations at the C2 Position on Synthetic Outcome

The length and nature of the alkyl chain at the C2 position, which is the heptadecyl group in this case, have a notable influence on both the synthetic process and the properties of the final product. The solubility of 2-substituted-2-imidazolines in polar solvents generally decreases as the length of the C2-alkyl substituent increases. chemicalbook.com

In synthetic procedures, the length of the fatty alkyl chain can affect the optimal reaction conditions. For instance, in the microwave-assisted synthesis of imidazolines from fatty acids and diethylenetriamine, the time required to achieve maximum yield varies with the chain length. scielo.org.mx Stearic acid (C18) based imidazoline required a longer reaction time (9 minutes) compared to lauric acid (C12) based imidazoline (6 minutes) to reach maximum yield under similar conditions. scielo.org.mx This trend extends to subsequent derivatization reactions; the quaternization of imidazolines also shows a dependence on the C2-alkyl chain length, with longer chains sometimes requiring slightly longer reaction times to achieve maximum yield. scielo.org.mx

Furthermore, molecular modeling studies on various 2-alkyl-imidazolines have shown that increasing the length of the saturated hydrocarbon chain leads to a systematic increase in both adsorption energy and cohesive energy. whiterose.ac.uk The presence of unsaturation within the alkyl chain, such as in oleic acid-derived imidazolines, also significantly alters the physical properties and can affect the optimal conditions for synthesis and derivatization compared to their saturated counterparts like this compound. whiterose.ac.ukscielo.org.mx

| Fatty Acid Precursor | Chain Length | Optimal Reaction Time (minutes) |

|---|---|---|

| Stearic Acid | C18 | 9 |

| Palmitic Acid | C16 | 8 |

| Myristic Acid | C14 | 7 |

| Lauric Acid | C12 | 6 |

Synthesis of Imidazolium Salts and Ionic Liquid Derivatives Incorporating the Heptadecyl Moiety

The transformation of 2-imidazolines into their corresponding imidazolium salts is a fundamental derivatization strategy. These salts often serve as precursors to ionic liquids (ILs), which are salts with melting points below 100°C. The synthesis typically involves the quaternization of a nitrogen atom in the imidazoline ring.

Heating a 2-substituted-2-imidazoline, such as this compound, with an alkyl halide is a common method to produce quaternary imidazolium salts. chemicalbook.com This reaction, an N-alkylation, introduces a new alkyl group onto one of the ring's nitrogen atoms, creating a cationic imidazolium moiety with the halide as the counter-anion. The quaternization of 1-alkyl-2-methylimidazoline has been found to be faster than that of its 1H-2-methyl-2-imidazoline counterpart. chemicalbook.com

The synthesis of ionic liquids from these salts is a two-step process. First, the N-alkylation of the imidazoline ring is performed, followed by an anion exchange reaction. rsc.orgnih.gov For instance, an imidazolium halide can be reacted with a salt like sodium tetrafluoroborate (B81430) (NaBF₄) or silver tetrafluoroborate (AgBF₄). rsc.org This metathesis reaction results in the precipitation of the insoluble salt (e.g., NaCl, AgI), leaving the desired imidazolium cation with a new anion ([BF₄]⁻) in solution, thus forming the ionic liquid. rsc.org The long heptadecyl chain imparts significant hydrophobicity, influencing the physicochemical properties of the resulting ionic liquids, such as their surface tension and solubility. nih.gov

Table 1: Synthesis of Imidazolium Salts and Ionic Liquids from this compound| Starting Material | Reagent 1 (Alkylation) | Intermediate Salt | Reagent 2 (Anion Exchange) | Final Ionic Liquid Product |

|---|---|---|---|---|

| This compound | Butyl Bromide (C₄H₉Br) | 1-Butyl-2-heptadecyl-2-imidazolinium Bromide | Sodium Tetrafluoroborate (NaBF₄) | 1-Butyl-2-heptadecyl-2-imidazolinium Tetrafluoroborate |

| This compound | Methyl Iodide (CH₃I) | 1-Methyl-2-heptadecyl-2-imidazolinium Iodide | Silver Tetrafluoroborate (AgBF₄) | 1-Methyl-2-heptadecyl-2-imidazolinium Tetrafluoroborate |

| This compound | Ethyl Chloride (C₂H₅Cl) | 1-Ethyl-2-heptadecyl-2-imidazolinium Chloride | Dodecylbenzenesulfonic acid (DBSA) | 1-Ethyl-2-heptadecyl-2-imidazolinium Dodecylbenzenesulfonate |

Development of Bis-Imidazolines and Polymeric Imidazoline Structures

The synthesis of molecules containing two imidazoline rings, known as bis-imidazolines, has been an area of significant interest. These compounds can be prepared by reacting dinitriles with diamines. A notable example is the synthesis of a heptadecyl-tailed bis-imidazoline, achieved by heating octadecanenitrile with tetraethylenepentamine (B85490) (TEPA) using elemental sulfur as a catalyst. researchgate.net This approach leverages a polyamine backbone to link two imidazoline rings, each bearing the long alkyl chain.

Catalysis plays a key role in the efficient synthesis of these structures. While traditional methods often require high temperatures, newer approaches utilize catalysts to proceed under milder conditions. researchgate.net For example, silica-supported tungstosilicic acid has been reported as an effective catalyst for the synthesis of bis-imidazolines from dinitriles and ethylenediamine, offering good yields and moderate reaction times. arkat-usa.org The development of polymeric structures from imidazolines has also been explored, leading to materials such as "polymeric amido imidazolines". google.com These are typically formed through the condensation of fatty acids with polyalkylene polyamines, which creates repeating amido-imidazoline units. google.com

Table 2: Synthesis of Bis-Imidazoline Structures| Amine Source | Carboxylic Acid / Nitrile Source | Catalyst / Conditions | Resulting Structure |

|---|---|---|---|

| Tetraethylenepentamine (TEPA) | Octadecanenitrile | Elemental Sulfur (S), 150°C | Heptadecyl-tailed Bis-imidazoline. researchgate.net |

| Ethylenediamine | Adiponitrile (dinitrile) | Silica Supported Tungstosilicic Acid (H₄SiW₁₂O₄₀-SiO₂) | Bis-imidazoline linked by an alkyl chain. arkat-usa.org |

| Diethylenetriamine | Stearic Acid | 250°C, vacuum distillation | Polymeric Amido Imidazoline precursor. google.com |

Stereoselective Synthesis Approaches for Chiral 2-Imidazoline Scaffolds

Chiral 2-imidazolines are highly valuable as ligands in asymmetric catalysis, where their specific three-dimensional structure can influence the stereochemical outcome of a reaction. researchgate.netwikipedia.org While specific methods for the stereoselective synthesis of this compound are not extensively documented, general strategies for creating chiral 2-substituted imidazoline scaffolds are well-established and directly applicable.

One powerful method involves a palladium-catalyzed multicomponent reaction. mdpi.com The coupling of imines, acid chlorides, and carbon monoxide forms imidazolinium carboxylates, which upon decarboxylation, can selectively generate trans-disubstituted imidazolines in good yields. mdpi.com This approach is modular, allowing for the synthesis of asymmetrically substituted imidazolines from readily available building blocks. mdpi.com

Another prominent strategy relies on the highly diastereoselective addition of an isocyanide to an optically pure N-tert-butanesulfinimine. researchgate.netuj.ac.za The resulting intermediate readily cyclizes to yield optically pure 2-imidazolines after the removal of the sulfinyl group. researchgate.netuj.ac.za Furthermore, transition metal catalysis, such as with Ru(II) complexes, has been shown to be highly efficient for the stereoselective synthesis of trans-2-imidazolines via aza-aldol type reactions of N-sulfonylimines. psu.edu These methods provide robust pathways to control the stereochemistry of the imidazoline ring, a crucial aspect for its application in catalysis.

Table 3: Overview of Stereoselective Synthesis Methods for 2-Imidazoline Scaffolds| Synthetic Method | Key Reagents & Catalyst | Stereochemical Outcome | Reference |

|---|---|---|---|

| Palladium-Catalyzed Multicomponent Synthesis | Imines, Acid Chlorides, Carbon Monoxide; Palladium Catalyst | Selective generation of trans-disubstituted imidazolines. | mdpi.com |

| Asymmetric Synthesis via Sulfinimines | N-tert-butanesulfinimines, Isocyanides | Formation of optically pure 2-imidazolines. | researchgate.netuj.ac.za |

| Ruthenium-Catalyzed Aza-Aldol Reaction | N-sulfonylimines, Isocyanoacetate; RuH₂(PPh₃)₄ Catalyst | High selectivity for trans-2-imidazolines. | psu.edu |

Advanced Spectroscopic and Computational Characterization of 2 Heptadecyl 2 Imidazoline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of 2-Heptadecyl-2-imidazoline. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR spectra of this compound show characteristic signals corresponding to the protons in the imidazoline (B1206853) ring and the long heptadecyl chain. chemicalbook.com The protons on the ethylenediamine (B42938) moiety of the imidazoline ring typically appear as multiplets, while the long alkyl chain exhibits a prominent signal for the terminal methyl group (CH₃) and overlapping signals for the numerous methylene (B1212753) groups (CH₂). aip.org

¹³C NMR spectroscopy complements the proton data by providing shifts for each unique carbon atom. nih.gov The carbon atom in the C=N double bond of the imidazoline ring is particularly diagnostic, appearing at a distinct chemical shift. whiterose.ac.uk For instance, in a study of related imidazoline derivatives, the C=N carbon signal was observed around 168 ppm. whiterose.ac.uk The carbons of the heptadecyl chain show a predictable pattern of shifts, with the terminal methyl carbon being the most shielded.

The following table summarizes typical NMR data for this compound, although slight variations may occur depending on the solvent and experimental conditions. chemicalbook.comnih.gov

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | ~3.7 | C(2)H₂ in imidazoline ring |

| ¹H | Overlapping signals | Methylene (CH₂) groups in the alkyl chain |

| ¹H | Singlet/Triplet | Terminal methyl (CH₃) group |

| ¹³C | ~168 | C=N in imidazoline ring |

| ¹³C | Various shifts | Carbons in the imidazoline ring and alkyl chain |

This table is based on generalized data for imidazoline derivatives and may not represent the exact values for this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Reaction Monitoring

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in this compound and for monitoring the progress of its synthesis. The FTIR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific chemical bonds. lew.ro

Key characteristic absorption bands for this compound and its derivatives include:

C=N Stretch: The stretching vibration of the carbon-nitrogen double bond in the imidazoline ring typically appears in the region of 1601-1646 cm⁻¹. aip.orglew.roresearchgate.net

N-H Stretch: The stretching vibration of the N-H bond in the imidazoline ring is observed in the range of 3244-3404 cm⁻¹. lew.roscirp.org

C-N Stretch: The stretching vibration of the carbon-nitrogen single bond is usually found around 1237-1239 cm⁻¹. lew.ro

C-H Stretch: The stretching vibrations of the C-H bonds in the long alkyl chain are prominent in the region of 2846-2920 cm⁻¹. aip.org

FTIR is also valuable for monitoring the synthesis of this compound, which is often prepared from a fatty acid and an amine. The disappearance of the carboxylic acid's C=O stretching band and the appearance of the characteristic C=N band of the imidazoline ring indicate the progression of the reaction. whiterose.ac.uk

Mass Spectrometry Techniques (e.g., GC-MS) for Molecular Fragmentation and Identification of Analogs

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a vital technique for determining the molecular weight and fragmentation pattern of this compound and for identifying its analogs. nih.gov In GC-MS, the compound is first separated from a mixture by GC and then ionized and fragmented in the mass spectrometer.

The resulting mass spectrum shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule and provides valuable information about its structure. For this compound, common fragmentation pathways involve the cleavage of the alkyl chain and the opening of the imidazoline ring. nih.gov

A typical mass spectrum of this compound would show a molecular ion peak at m/z 308.5. nih.gov Common fragment ions observed in the mass spectra of similar long-chain alkyl imidazolines include ions at m/z 84, 97, 98, and 139, which are characteristic of the imidazoline ring and its fragments. nih.gov The analysis of these fragments helps to confirm the structure of the parent molecule and to identify related imidazoline derivatives in a sample.

X-ray Diffraction Studies for Crystalline Structure and Conformation

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Conformation: The spatial arrangement of the atoms, including the puckering of the imidazoline ring and the conformation of the long alkyl chain.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing details about hydrogen bonding and van der Waals forces.

Such data is crucial for understanding the solid-state properties of the compound and for validating the geometries predicted by computational methods.

Quantum Chemical Calculations and Density Functional Theory (DFT) for Electronic Structure Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for investigating the electronic structure and reactivity of molecules like this compound. kfupm.edu.sathesciencepublishers.com DFT methods can predict a wide range of molecular properties, providing insights that complement experimental data. kfupm.edu.sa

These calculations can determine the optimized molecular geometry, Mulliken charge distribution, and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO). thesciencepublishers.com For imidazoline derivatives, DFT studies have been employed to understand their effectiveness as corrosion inhibitors by modeling their interaction with metal surfaces. acs.orgingentaconnect.comingentaconnect.com The results of these calculations help to elucidate the mechanism of action at a molecular level.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors (Fukui Indices)

The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of applying DFT to understand chemical reactivity. researchgate.net

HOMO: The HOMO represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons to an appropriate acceptor molecule.

LUMO: The LUMO represents the ability of a molecule to accept electrons. A lower LUMO energy suggests a greater propensity to accept electrons from a donor molecule.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller energy gap implies higher reactivity. researchgate.net

For corrosion inhibitors like this compound, a high HOMO energy and a low LUMO energy are generally desirable, as they facilitate electron donation to and acceptance from the metal surface, respectively, leading to the formation of a protective film.

Fukui indices are another important set of reactivity descriptors derived from DFT calculations. researchgate.netijsr.net They are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. buct.edu.cn The Fukui function, f(r), indicates the change in electron density at a particular point in the molecule when an electron is added or removed. ijsr.net By calculating the condensed Fukui indices for each atom, one can predict which atoms are most likely to be involved in chemical reactions. researchgate.net For imidazoline derivatives, the nitrogen atoms in the ring are often identified as the primary sites for interaction with metal surfaces. researchgate.net

Computational Modeling of Adsorption Mechanisms on Substrate Surfaces

Computational modeling, particularly using DFT and molecular dynamics (MD) simulations, is employed to study the adsorption of this compound on various substrate surfaces, such as iron or steel in the context of corrosion inhibition. acs.orgresearchgate.netresearchgate.net These models provide a molecular-level understanding of the adsorption process.

DFT calculations can be used to determine the most stable adsorption geometry of the imidazoline molecule on the metal surface. acs.orgworktribe.com It has been suggested that imidazoline moieties can adsorb in either a parallel or perpendicular orientation relative to the surface. acs.org The long heptadecyl chain plays a significant role in the formation of a protective film, and its orientation is also a key factor. journalirjpac.com

MD simulations can provide insights into the dynamic behavior of the inhibitor molecules at the interface over time. scispace.com These simulations can model the self-assembly of the inhibitor molecules on the surface and the formation of a stable, protective film. The interaction energies between the inhibitor and the surface can also be calculated, providing a quantitative measure of the strength of the adsorption. journalirjpac.com These computational approaches are invaluable for the rational design of more effective corrosion inhibitors based on the this compound scaffold.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Aggregation Behavior

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to provide a microscopic understanding of the complex behaviors of amphiphilic molecules like this compound and its derivatives. These simulations allow for the detailed examination of intermolecular forces and the spontaneous self-assembly processes that are fundamental to their function as surfactants and corrosion inhibitors.

At the core of MD simulations for this compound is the interplay between its constituent parts: the long, hydrophobic heptadecyl tail and the polar, hydrophilic imidazoline head group. The simulations model the interactions between these molecules and with their surrounding environment, typically water or an interface, to predict their collective behavior.

One of the primary applications of MD simulations in this context is to elucidate the nature and strength of intermolecular interactions. The long heptadecyl chain, being nonpolar, predominantly engages in van der Waals interactions with neighboring alkyl chains. These hydrophobic interactions are a major driving force for the aggregation of these molecules in aqueous solutions, as they seek to minimize their contact with water.

The imidazoline head group, with its nitrogen atoms, is capable of forming hydrogen bonds with water molecules and other polar species. Furthermore, the imidazoline ring can be protonated, leading to electrostatic interactions with anions or negatively charged surfaces. Computational studies, including quantum chemical calculations and molecular mechanics, have shown that the frontier orbitals of imidazoline derivatives are primarily located on the imidazoline ring, highlighting its reactivity and role in adsorption processes. researchgate.net

MD simulations have been instrumental in characterizing the aggregation behavior of imidazoline-based surfactants. A key phenomenon observed is the formation of micelles, which are spherical or cylindrical aggregates formed in solution above a certain concentration known as the critical micelle concentration (CMC). In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form the outer surface that interacts with the aqueous environment. The length of the alkyl chain has a significant impact on micellization; a longer chain generally leads to a lower CMC and promotes aggregation on surfaces. whiterose.ac.uk

Research on imidazoline-based inhibitors has demonstrated that these molecules can form dense, high-coverage films on metal surfaces, which act as a barrier to corrosive species. researchgate.net MD simulations provide insights into the orientation and packing of the inhibitor molecules within these films. For instance, simulations of imidazoline derivatives on iron surfaces have been used to calculate important parameters like adsorption energy and cohesive energy, which correlate with the inhibitor's efficiency. researchgate.net

A summary of findings from molecular modeling studies on imidazoline derivatives is presented in the table below.

| Derivative | Simulation Finding | Significance |

| 1-hydroxyethyl-2-heptadecylimidazoline | Formation of a dense, high-coverage membrane on mild steel. | The membrane acts as a physical barrier to prevent corrosive species from reaching the metal surface. researchgate.net |

| 1-aminoethyl-2-heptadecylimidazoline | Higher binding affinity and membrane stability compared to the hydroxyethyl (B10761427) derivative. | Indicates superior corrosion inhibition performance, which aligns with experimental observations. researchgate.net |

| Imidazoline with varying alkyl chain lengths | Increased adsorption and cohesive energy with longer alkyl chains. | Demonstrates the importance of the hydrophobic tail in the stability and effectiveness of the protective film. whiterose.ac.uk |

Furthermore, all-atom MD simulations of an imidazoline-type surfactant with a 17-carbon tail (imid-17) on a gold-water (B15133966) interface have provided quantitative data on its adsorption behavior. acs.org These simulations revealed that individual surfactant molecules strongly adsorb to the metal surface with their alkyl tails lying parallel to it. acs.org The adsorption is an enthalpically driven process. acs.org In contrast, micelles of these surfactants experience a long-range repulsion from the metal surface. acs.org

The table below summarizes the adsorption free energies from these simulations.

| System | Adsorption Free Energy (kBT) | Key Observation |

| Single imid-17 surfactant molecule | ~30 | Strong, barrierless adsorption onto the metal-water interface. acs.org |

| imid-17 surfactant micelle | Barrier of ~13-16 | Micelles are thermodynamically more stable in the bulk aqueous phase. acs.org |

Mechanistic Investigations of 2 Heptadecyl 2 Imidazoline Biological and Chemical Activities

Mechanisms of Antifungal Action of 2-Heptadecyl-2-imidazoline

The antifungal properties of this compound are attributed to its ability to disrupt essential biosynthetic pathways within fungal cells. Research into its mechanism of action has pinpointed specific interactions with the synthesis of purines and the metabolites involved in these critical cellular processes.

Interference with Purine (B94841) and Histidine Biosynthesis Pathways in Fungal Organisms

The efficacy of this compound as a fungicide is hypothesized to stem from its interference with the synthesis of purines or histidine microbiologyresearch.org. The histidine biosynthetic pathway is recognized as a vital target for antifungal therapies because it is present in fungi but absent in mammals nih.gov. Studies investigating the antifungal activity of this compound on Sclerotinia fructicola have explored this hypothesis. While both pathways were considered, experimental evidence points more directly toward the disruption of purine biosynthesis microbiologyresearch.org. The compound is also known to disrupt the membranes of fungal spores . The biosynthesis of the imidazole (B134444) moieties found in both purines and histidine follows different, non-homologous enzymatic pathways, representing a case of molecular convergence plos.org. This distinction is critical, as the imidazole ring in histidine functions as a catalytic moiety, while in purines, it is part of a larger, non-catalytic nucleotide structure plos.org.

Elucidation of Competitive Antagonism with Metabolites such as Guanine (B1146940) and Xanthine (B1682287)

A key aspect of this compound's mechanism is its competitive antagonism with specific purine metabolites. In studies with Sclerotinia fructicola, the toxicity of the fungicide was significantly counteracted by the addition of guanine, xanthine, or xanthosine (B1684192) microbiologyresearch.org. Conversely, a range of other related compounds, including histidine, did not affect the fungicide's activity, further indicating that the primary target is within the purine synthesis pathway rather than the histidine pathway microbiologyresearch.org.

The antagonistic relationship was determined to be competitive. microbiologyresearch.org This means that this compound likely competes with guanine and xanthine for the active site on a specific enzyme involved in the purine biosynthesis pathway. The research established specific inhibition indices, which quantify the amount of metabolite needed to overcome the inhibitor. The inhibition index for the this compound/xanthine interaction was 0.000581, while for the this compound/guanine interaction, it was 0.000832 microbiologyresearch.org.

| Metabolite Interaction | Inhibition Index | Interaction Type |

| Xanthine | 0.000581 | Competitive microbiologyresearch.org |

| Guanine | 0.000832 | Competitive microbiologyresearch.org |

Mechanisms of Corrosion Inhibition on Metallic Surfaces by this compound and its Derivatives

Imidazoline (B1206853) and its derivatives are widely recognized as effective corrosion inhibitors, particularly for mild steel in acidic and CO2-containing environments matec-conferences.orggoogle.comresearchgate.net. Their effectiveness stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium matec-conferences.orgresearchgate.net.

Evaluation of Adsorption Models and Kinetics, Including Langmuir Isotherm Application

The protective action of this compound is achieved through adsorption at the interface between the metal and the corrosive solution matec-conferences.org. The nature of this adsorption can be understood by fitting experimental data to various adsorption isotherms. Numerous studies have demonstrated that the adsorption of imidazoline derivatives on metal surfaces, such as steel, is well-described by the Langmuir adsorption isotherm google.comcore.ac.ukijcce.ac.ir. The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, with each active site on the surface holding one adsorbed inhibitor molecule ijcce.ac.irresearchgate.net. This model is often used to predict the interaction between inhibitor molecules and the metal surface researchgate.net. The adsorption process can involve physical adsorption (physisorption), which arises from electrostatic forces between charged inhibitor molecules and the charged metal surface, or chemical adsorption (chemisorption), which involves charge sharing or transfer from the inhibitor to the metal to form a coordinate-type bond matec-conferences.org.

| Adsorption Model | Description | Applicability to Imidazolines |

| Langmuir Isotherm | Assumes monolayer adsorption onto a surface with a finite number of identical and equivalent adsorption sites. researchgate.net | Frequently and successfully applied to model the adsorption of imidazoline derivatives on steel surfaces. google.comcore.ac.ukijcce.ac.ir |

| Physisorption | Based on electrostatic interactions between the inhibitor and the metal surface. matec-conferences.org | One of the mechanisms involved in imidazoline adsorption. matec-conferences.org |

| Chemisorption | Involves charge transfer or sharing from inhibitor molecules to the metal surface, forming a coordinate bond. matec-conferences.org | A key mechanism for imidazoline adsorption, often indicated by the free energy of adsorption (ΔG°ads) values. google.com |

Role of Heteroatoms (Nitrogen) and Pi-Electron Systems in Surface Adsorption and Chelation

The molecular structure of this compound is central to its function as a corrosion inhibitor. The molecule is amphipathic, consisting of a polar head group (the imidazoline ring) and a long, nonpolar hydrocarbon tail matec-conferences.org.

The heteroatoms , specifically the two nitrogen atoms within the five-membered imidazoline ring, play a crucial role in the adsorption process matec-conferences.orgresearchgate.net. These nitrogen atoms possess unshared pairs of electrons (lone pairs) that can interact with the vacant d-orbitals of iron atoms on the steel surface matec-conferences.org. This donor-acceptor interaction leads to the formation of strong coordinate covalent bonds, a hallmark of chemisorption, which anchors the inhibitor molecule to the surface matec-conferences.orgmdpi.com. The presence of these nitrogen atoms makes imidazoline-based compounds highly effective inhibitors researchgate.net.

The pi-electron system of the imidazoline ring also contributes significantly to the adsorption process nih.govchemrevlett.com. These delocalized electrons can interact with the metal surface, further strengthening the bond between the inhibitor and the metal researchgate.net. The combination of lone pair electrons on the nitrogen heteroatoms and the pi-electrons of the ring results in a stable, adsorbed protective film on the metal matec-conferences.orgnih.gov. Once the polar head is adsorbed, the long heptadecyl hydrocarbon tail orients away from the metal surface, creating a dense, hydrophobic layer that acts as a physical barrier, preventing corrosive species from reaching and attacking the metal matec-conferences.orgresearchgate.net.

Characterization of Mixed-Type Inhibition with Predominant Anodic or Cathodic Effects

This compound and its derivatives have been identified as effective mixed-type corrosion inhibitors, influencing both the anodic and cathodic reactions of the corrosion process. researchgate.netresearchgate.net This dual action involves the suppression of metal dissolution at the anode and the hydrogen evolution reaction at the cathode. The predominance of either the anodic or cathodic effect can, however, be influenced by the specific environmental conditions.

For instance, in CO2-saturated NaCl solutions containing acetic acid, a commercial imidazoline, 1-(2-aminoethyl)-2-heptadecyl imidazoline, was found to act as a mixed-type inhibitor. researchgate.net Interestingly, its primary mode of action shifted from predominantly anodic at a lower acetic acid concentration (1 g/L) to predominantly cathodic at a higher concentration (3 g/L). researchgate.net This suggests that the inhibitor's interaction with the metal surface and its influence on the electrochemical reactions are sensitive to the chemical composition of the corrosive medium.

Potentiodynamic polarization studies of various imidazoline derivatives consistently demonstrate their mixed-type inhibitory behavior. researchgate.netnottingham.edu.cn The addition of these inhibitors to corrosive solutions leads to a decrease in both the anodic and cathodic current densities. While they are classified as mixed-type inhibitors, some studies on similar imidazoline compounds have noted a more pronounced effect on the cathodic reactions. acs.org The long alkyl chain, such as the heptadecyl group, contributes to the formation of a protective barrier, while the imidazoline ring interacts with the metal surface.

The following table summarizes the inhibitory characteristics of this compound and related compounds based on potentiodynamic polarization data from various studies.

Table 1: Inhibitory Characteristics of Imidazoline Derivatives

| Compound | Corrosive Medium | Inhibition Type | Predominant Effect | Reference |

| 1-(2-aminoethyl)-2-heptadecyl imidazoline | CO2-saturated NaCl + 1 g/L Acetic Acid | Mixed | Anodic | researchgate.net |

| 1-(2-aminoethyl)-2-heptadecyl imidazoline | CO2-saturated NaCl + 3 g/L Acetic Acid | Mixed | Cathodic | researchgate.net |

| 2-heptadecyl-1-[2-(octadecanoylamino)ethyl]-2- imidazoline | 15% HCl | Mixed | --- | nottingham.edu.cncovenantuniversity.edu.ng |

| Imidazoline Derivatives (general) | 1M HCl and 0.5M H2SO4 | Mixed | --- | researchgate.net |

Investigation of Protective Film Formation and Barrier Properties on Metal Substrates

The corrosion inhibition mechanism of this compound is primarily attributed to the formation of a protective film on the metal surface, which acts as a barrier against the corrosive environment. mdpi.com This film is formed through the adsorption of the imidazoline molecules onto the metal substrate. The adsorption process is influenced by both the hydrophobic heptadecyl tail and the hydrophilic imidazoline head group. whiterose.ac.ukjmaterenvironsci.com

The long hydrophobic alkyl chain plays a crucial role in creating a dense and stable barrier that repels water and corrosive species. whiterose.ac.uk The imidazoline ring, with its nitrogen heteroatoms and π-electrons, facilitates strong adsorption onto the metal surface through chemical and/or physical interactions. mdpi.com This adsorption can involve the sharing of electrons between the nitrogen atoms and the vacant d-orbitals of the metal, leading to the formation of a coordinate bond.

Surface analysis techniques have confirmed the presence of these protective films. For example, X-ray photoelectron spectroscopy (XPS) has been used to verify the formation of an aminoalkyl imidazoline film on a metal surface. google.com The stability and effectiveness of this barrier are dependent on factors such as the concentration of the inhibitor, the temperature, and the composition of the corrosive medium. covenantuniversity.edu.ngelectrochemsci.org

Studies have shown that the adsorption of imidazoline derivatives on metal surfaces can often be described by the Langmuir adsorption isotherm, suggesting the formation of a monolayer of inhibitor molecules on the surface. researchgate.net The strength of this adsorption is a key determinant of the inhibitor's efficiency.

Mechanisms of Antimicrobial Activity of Imidazoline Compounds

Bactericidal and Fungicidal Efficacy against Diverse Microorganisms

Imidazoline compounds, including derivatives of this compound, have demonstrated significant antimicrobial activity against a broad spectrum of microorganisms. google.comcymitquimica.comontosight.ai Their efficacy extends to both bacteria and fungi, making them valuable in various applications where microbial growth needs to be controlled. google.com

Research has shown that imidazoline derivatives are effective against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, certain synthetic imidazole derivatives have shown notable activity against bacterial strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, and Klebsiella pneumoniae (Gram-negative). ujpronline.com The effectiveness can vary depending on the specific substitutions on the imidazole ring. nih.gov

In terms of fungicidal activity, imidazoline compounds are known to be effective against various fungal species, including yeasts like Candida albicans and molds such as Aspergillus niger. google.comnih.govujpronline.com The compound this compound, also known as Glyodin, has been specifically recognized for its fungicidal properties.

The following table provides a summary of the antimicrobial efficacy of various imidazoline derivatives against different microorganisms as reported in the literature.

Table 2: Antimicrobial Efficacy of Imidazoline Derivatives

| Imidazoline Derivative | Target Microorganism(s) | Activity | Reference |

| General Imidazoline Compounds | Bacteria and Fungi | Bactericidal and Fungicidal | google.com |

| Synthetic Imidazole Derivatives | E. coli, S. aureus, B. subtilis, K. pneumoniae, M. luteus | Antibacterial | ujpronline.com |

| Synthetic Imidazole Derivatives | C. albicans, A. niger | Antifungal | ujpronline.com |

| Imidazole-Pyridine Fluorophores | Gram-positive and Gram-negative bacteria, C. albicans | Antibacterial and Antifungal | nih.gov |

Proposed Mechanisms Involving Membrane Disruption and Alterations in Cellular Permeability

A primary mechanism by which imidazoline compounds are thought to exert their antimicrobial effects is through the disruption of microbial cell membranes. nano-ntp.com The amphiphilic nature of molecules like this compound, with a long hydrophobic tail and a polar headgroup, facilitates their interaction with and insertion into the lipid bilayer of the cell membrane.

This insertion disrupts the structural integrity of the membrane, leading to an increase in its permeability. nano-ntp.comresearchgate.net The altered permeability allows for the leakage of essential intracellular components, such as ions, metabolites, and macromolecules, which ultimately leads to cell death. nano-ntp.com This mode of action is supported by observations of imidazoline derivatives causing membrane disruption in both bacteria and fungi.

For instance, in fungi, this compound has been shown to accumulate in fungal spores and disrupt their membranes. The lipophilic nature of certain Schiff base imidazoline derivatives allows them to interact with the lipid components of the bacterial cell membrane, causing similar disruptive effects. researchgate.net Furthermore, studies on bis-imidazoline compounds have shown that their inhibitory effects were not due to altered cell integrity in human cells, suggesting a degree of selectivity in their membrane-disrupting actions. mdpi.com

Hypothesized Enzymatic Inhibition and Disruption of Essential Metabolic Pathways

One of the most well-documented enzymatic targets for antifungal imidazoles is lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol (B1671047) in fungi. nano-ntp.com Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane integrity and function. While this mechanism is well-established for azole antifungals, the structural similarity of the imidazole ring suggests that related compounds could have similar targets.

In the case of this compound, research has suggested that its fungicidal action against Sclerotinia fructicola may involve the inhibition of purine synthesis. microbiologyresearch.org Specifically, the toxicity of the fungicide was competitively antagonized by guanine and xanthine, indicating an interference with a metabolic step involving these purines. microbiologyresearch.org

For bacteria, potential mechanisms include the inhibition of enzymes involved in nucleic acid synthesis, protein synthesis, and cell wall formation. ijnrd.org By targeting these fundamental processes, imidazoline derivatives can effectively halt bacterial growth and replication. ijnrd.org

Mechanistic Hypotheses for Anti-inflammatory and Antiviral Potentials of Imidazoline Derivatives

In addition to their antimicrobial and anticorrosive properties, various imidazoline derivatives have shown promise as potential anti-inflammatory and antiviral agents. ontosight.ai The proposed mechanisms for these activities are diverse and often depend on the specific chemical structure of the derivative.

For anti-inflammatory action, one hypothesis is that imidazoline derivatives can modulate inflammatory pathways. researchgate.netorientjchem.org This may involve the inhibition of key enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX), which are responsible for the production of pro-inflammatory prostaglandins. bohrium.comekb.eg Some diaryl-4-substituted-benzylidene-5-4H-imidazolone derivatives have been shown to be selective inhibitors of COX-2, an isoform of the enzyme that is upregulated during inflammation. bohrium.com Additionally, imidazole compounds may modulate the activity of transcription factors like NF-κB, which would in turn downregulate the production of inflammatory cytokines such as TNF-α and IL-1β. orientjchem.org

The antiviral potential of imidazoline derivatives is also an area of active research. nih.govtandfonline.comnih.govsemanticscholar.org The proposed mechanisms of action are varied and virus-specific. For some viruses, imidazoline derivatives may inhibit viral entry into host cells. For others, they might interfere with viral replication by targeting viral enzymes or host cell factors that are essential for the viral life cycle. For example, certain imidazoline derivatives have shown activity against Herpes simplex virus (HSV-1) and coxsackievirus B3 (CVB3). nih.gov The antiviral activity of some of these compounds has been attributed to their physicochemical properties, such as low lipophilicity. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 Heptadecyl 2 Imidazoline Analogs

Influence of Alkyl Chain Length on Biological Activity, Surface Activity, and Adsorption Characteristics

The length of the C2-alkyl chain, in this case, the heptadecyl group (C17), is a dominant factor in determining the physicochemical properties and performance of 2-alkyl-2-imidazolines.

Biological Activity: The biological activity of long-chain imidazolium-based ionic liquids, which share structural similarities with 2-alkyl-2-imidazolines, has been shown to be dependent on the alkyl chain length. Generally, an increase in the alkyl chain length leads to enhanced antimicrobial activity up to a certain point, beyond which a "cut-off effect" is observed. chemrxiv.orgchemrxiv.org This is attributed to the increased hydrophobicity of the molecule, which facilitates interaction with and disruption of microbial cell membranes. For instance, studies on N-alkylmorpholine derivatives showed that compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects. chemrxiv.org Conversely, excessively long chains can decrease solubility and hinder transport to the site of action. chemrxiv.org

Surface Activity: The length of the hydrophobic alkyl tail is a key determinant of the surface activity of imidazoline-based surfactants. Longer alkyl chains generally lead to greater surface activity, characterized by a lower critical micelle concentration (CMC) and a greater ability to reduce surface tension. nih.govresearchgate.net This is because a longer hydrophobic chain provides a stronger driving force for the molecules to accumulate at interfaces, such as air-water or oil-water, to minimize contact with the aqueous phase. The heptadecyl chain of 2-heptadecyl-2-imidazoline imparts significant surface-active properties to the molecule.

Adsorption Characteristics: In the context of corrosion inhibition, the alkyl chain length plays a pivotal role in the formation of a protective film on metal surfaces. ijcce.ac.irresearchgate.net Longer alkyl chains enhance the hydrophobicity of the adsorbed inhibitor layer, creating a more effective barrier against corrosive species. researchgate.net Studies on imidazoline (B1206853) derivatives have demonstrated that increasing the alkyl chain length leads to improved inhibition efficiency due to stronger van der Waals interactions between the adsorbed molecules, resulting in a more compact and stable protective film. ijcce.ac.irresearchgate.net This enhanced adsorption helps to block active corrosion sites more effectively. researchgate.net

Table 1: Effect of Alkyl Chain Length on Imidazoline Properties

| Property | Effect of Increasing Alkyl Chain Length | Rationale |

|---|---|---|

| Biological Activity | Increases up to an optimal length, then decreases (cut-off effect) | Enhanced membrane disruption; reduced solubility with excessive length |

| Surface Activity | Increases (lower CMC, greater surface tension reduction) | Stronger hydrophobic driving force for interfacial accumulation |

| Adsorption (Corrosion Inhibition) | Increases (higher inhibition efficiency) | Enhanced hydrophobic barrier and intermolecular interactions |

Impact of Substituents at the Imidazoline Ring Nitrogen Atoms (N1, N3) on Reactivity and Functionality

The nitrogen atoms at the N1 and N3 positions of the imidazoline ring are key sites for chemical modification, and substituents at these positions can significantly alter the molecule's reactivity and functionality.

The N1 nitrogen of the imidazoline ring is relatively acidic and can be deprotonated to form an imidazolate, which can then be alkylated or otherwise functionalized. nih.gov The sp2-hybridized N3 nitrogen is basic and serves as a primary site for protonation and coordination with metal surfaces. nih.gov

Substitution at the N1 position can influence the steric and electronic properties of the imidazoline headgroup. Introducing bulky substituents can hinder the close packing of inhibitor molecules on a metal surface, potentially reducing inhibition efficiency. Conversely, introducing functional groups at the N1 position can provide additional anchoring points for adsorption or introduce new functionalities. For example, the synthesis of N-substituted imidazole (B134444) derivatives has been explored to develop compounds with enhanced antimicrobial activity. nih.gov The quaternization of the N1 or N3 nitrogen to form imidazolium (B1220033) salts is a common strategy to enhance the solubility and surface activity of these compounds. chemicalbook.com

The reactivity of the imidazoline ring can be tuned by N-substitution. For instance, the quaternization of 1-alkyl-2-methylimidazoline is reportedly faster than that of 2-methyl-2-imidazoline, indicating that N-alkylation can influence the nucleophilicity of the remaining ring nitrogen. chemicalbook.com These modifications are crucial for tailoring the properties of this compound for specific applications, such as designing more effective corrosion inhibitors or formulating specialized surfactants.

Effects of Pendant Groups and Inclusion of Additional Heteroatoms on Compound Performance

"Pendant groups," typically attached to the N1 nitrogen via a short linker, can significantly impact the performance of this compound analogs. These groups can act as additional anchoring sites, enhancing the adsorption of the molecule onto surfaces. researchgate.net For example, pendant groups containing amine or hydroxyl functionalities can form additional coordinate or hydrogen bonds with a metal surface, leading to stronger adsorption and improved corrosion inhibition. researchgate.net

The introduction of additional heteroatoms (e.g., oxygen, sulfur, phosphorus) into the pendant group or other parts of the molecule can also modify its properties. Heteroatoms can alter the electronic distribution within the molecule, influencing its reactivity and adsorption behavior. For instance, the presence of heteroatoms with lone pair electrons can provide additional sites for coordination with metal surfaces. The inclusion of groups like hydroxyl, amino, or sulfonic acid can increase the solubility of the imidazoline derivative in polar solvents. chemicalbook.com The strategic placement of heteroatoms is a key aspect of rational molecular design to enhance the performance of these compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. wikipedia.org In the context of this compound analogs, QSAR models are valuable for predicting their performance as, for example, corrosion inhibitors. worldscientific.comscientific.net

These models typically use a set of molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. youtube.com For imidazoline derivatives, relevant descriptors might include:

Topological descriptors: Quantify molecular size and branching.

Quantum chemical descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's ability to donate or accept electrons.

Thermodynamic descriptors: Such as hydration energy.

By correlating these descriptors with experimentally determined activities (e.g., inhibition efficiency), a predictive QSAR model can be developed. scientific.net Such models allow for the virtual screening of large libraries of potential analogs and the prioritization of the most promising candidates for synthesis and testing, thereby accelerating the discovery of new and more effective compounds. worldscientific.com

Table 2: Common Descriptors in QSAR Models for Imidazoline Derivatives

| Descriptor Type | Examples | Relevance to Activity |

|---|---|---|

| Quantum Chemical | EHOMO, ELUMO, Dipole Moment | Electron donating/accepting ability, polarity, and interaction with surfaces |

| Topological | Wiener Index, Zagreb Index | Molecular size, shape, and branching, influencing steric effects |

| Physicochemical | LogP, Molar Refractivity | Hydrophobicity and volume, affecting solubility and adsorption |

Computational Approaches for Rational Design and Predictive SAR (e.g., DFT, Molecular Docking)

Computational chemistry provides powerful tools for the rational design of novel this compound analogs and for gaining deeper insights into their structure-activity relationships.

Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. researchgate.net It can be employed to determine a wide range of molecular properties, such as:

Optimized molecular geometry: The most stable three-dimensional arrangement of atoms.

Frontier molecular orbitals (HOMO and LUMO): The distribution and energy of these orbitals provide insights into the reactive sites of the molecule. A high HOMO energy suggests a greater tendency to donate electrons to a metal's vacant d-orbitals, while a low LUMO energy indicates a greater ability to accept electrons from the metal. researchgate.net

Mulliken and Fukui functions: These can be used to identify the specific atoms within the molecule that are most likely to be involved in electrophilic or nucleophilic attacks, thus predicting the most probable sites for adsorption onto a surface. researchgate.net

DFT calculations have shown that for imidazoline derivatives, the active region is often located on the imidazoline ring and any hydrophilic groups, with the nitrogen atoms being key active sites. worldscientific.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov While often used in drug discovery to model the interaction of a ligand with a protein's active site, the principles can be adapted to study the adsorption of imidazoline analogs onto a metal surface. By modeling the interactions between the inhibitor molecule and the surface atoms, molecular docking can help to:

Identify the most favorable binding modes and conformations.

Estimate the strength of the interaction (binding energy).

Visualize the key interactions (e.g., coordinate bonds, hydrogen bonds, van der Waals interactions) that stabilize the adsorbed layer.

These computational approaches, often used in conjunction, provide a powerful platform for the in silico design of new this compound analogs with tailored properties for specific applications, reducing the need for extensive and time-consuming experimental synthesis and testing.

Advanced Applications and Performance Evaluation of 2 Heptadecyl 2 Imidazoline and Its Derivatives

Corrosion Inhibition in Challenging Industrial Environments

2-Heptadecyl-2-imidazoline and its derivatives are recognized for their efficacy as corrosion inhibitors, particularly in the harsh conditions encountered in the oil and gas industry. Their molecular structure, featuring a polar imidazoline (B1206853) head and a long non-polar heptadecyl tail, facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.

Performance in Acidic Media and CO2-Saturated Brine Solutions

The protective capabilities of this compound derivatives have been extensively studied in acidic environments, such as hydrochloric acid (HCl), and in environments simulating oil and gas pipelines, like CO2-saturated brine solutions. In these conditions, the compound mitigates corrosion by adsorbing onto the steel surface, functioning as a mixed-type inhibitor that affects both anodic and cathodic reactions. bohrium.commdpi.com

In CO2-saturated solutions, imidazoline-based inhibitors have demonstrated significant effectiveness. For instance, studies on L360 mild steel in CO2-saturated systems showed that the inhibition efficiency of 2-(2-Heptadecyl-4,5-dihydroimidazol-1-yl) ethanamine (hDDH) increases with concentration. researchgate.net Similarly, newly synthesized heptadecyl-tailed imidazolines showed excellent inhibition efficiencies for mild steel in 0.5 M sodium chloride solutions saturated with carbon dioxide. researchgate.net The presence of the inhibitor leads to a decrease in corrosion current densities, indicating a reduction in both the rate of metallic dissolution (anodic reaction) and hydrogen evolution (cathodic reaction). researchgate.net Research has shown that the inhibition efficiency can reach over 90% at optimal concentrations. mdpi.com For example, in a CO2-saturated 3.5% NaCl solution at 65°C, an oleic-based imidazoline (OIM) at a concentration of 2x10⁻⁴ mol·L⁻¹ achieved an inhibition efficiency of 73.1%. electrochemsci.org

In 1 M HCl, imidazoline derivatives also provide substantial protection for carbon steel. bohrium.commdpi.com Studies have found that these compounds can achieve inhibition efficiencies as high as 95.8%. mdpi.com The effectiveness is attributed to the formation of an adsorbed film on the metal surface, which acts as a barrier to the corrosive environment. researchgate.net

Performance of this compound Derivatives in Corrosive Media

| Inhibitor Derivative | Medium | Temperature | Concentration | Inhibition Efficiency (%) | Source |

|---|---|---|---|---|---|

| Diethylenetetramine-derived imidazoline (Heptadecyl pendant) | CO2-Saturated 0.5 M NaCl | 40 °C | 100 ppm | 84 | researchgate.net |

| Tetraethylenepentamine-derived imidazoline (Heptadecyl pendant) | CO2-Saturated 0.5 M NaCl | 40 °C | 100 ppm | 95 | researchgate.net |

| Tetraethylenepentamine-derived bis-imidazoline (Heptadecyl pendant) | CO2-Saturated 0.5 M NaCl | 40 °C | 100 ppm | 96 | researchgate.net |

| Oleic Acid Imidazoline (IOA) | CO2-Saturated Brine | 60 °C | 15 mg dm⁻³ | 94.61 | mdpi.com |

| Oleic-based Imidazoline (OIM) | CO2-Saturated 3.5% NaCl | 65 °C | 2x10⁻⁴ mol·L⁻¹ | 73.1 | electrochemsci.org |

| 5-((2,4,5-triphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (TIMQ) | 1 M HCl | - | - | 94.8 | mdpi.com |

| 5-((2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl)methyl)quinolin-8-ol (CDIQ) | 1 M HCl | - | - | 95.8 | mdpi.com |

Evaluation under Static and Hydrodynamic Flow Conditions

The performance of corrosion inhibitors is significantly influenced by the flow conditions within a pipeline. The protective film formed by this compound must withstand the mechanical stresses imposed by fluid flow. Research indicates that the corrosion rate in both the presence and absence of imidazoline inhibitors is strongly dependent on flow conditions. researchgate.net

Studies using rotating cylinder electrodes (RCE) to simulate hydrodynamic conditions have shown that while high wall shear stress can challenge the stability of the inhibitor film, continuous injection can maintain protection. researchgate.net This is because higher flow velocities also increase the mass transfer rate of the inhibitor to the metal surface, replenishing the protective film. researchgate.net Even under a high wall shear stress of 106 Pa, an imidazoline-type inhibitor at a concentration of 1000 ppm can achieve an inhibition efficiency approaching 90%. researchgate.net

However, the severity of flow generally necessitates higher inhibitor concentrations for effective protection. researchgate.net The inhibition ability of imidazoline derivatives is affected by both their molecular structure and the fluid flow rate. researchgate.net For some imidazoline inhibitors, a peak-value phenomenon for inhibition efficiency was observed at a concentration of 150 mg/L when the flow velocity was below 5 m/s, but this shifted to 300 mg/L at velocities higher than 5 m/s. researchgate.net

Investigation of Temperature Dependence on Inhibition Efficiency and Stability

Temperature is a critical factor affecting both the rate of corrosion and the performance of inhibitors. For this compound and its derivatives, the effect of temperature on inhibition efficiency can be complex.

Some studies report that the inhibition efficiency of certain imidazoline derivatives decreases with an increase in temperature. researchgate.netresearchgate.net For example, the efficiency of 2-(2-Heptadec-8-enyl-4,5-dihydro-imidazol-1-yl)-ethylamine (hDED) and related compounds on L360 mild steel in CO2-saturated systems was found to decrease as the temperature increased from 60°C to 80°C. researchgate.net This can be attributed to the tendency for physisorption, where the inhibitor molecules are less strongly bound to the metal surface at higher temperatures.

Conversely, other research has shown that the inhibition efficiencies of some newly synthesized heptadecyl-tailed imidazolines increased with rising temperature. researchgate.net This suggests that the adsorption mechanism may involve chemisorption, which is often enhanced at higher temperatures. In a study of oleic imidazoline, increasing the temperature from 298.15 to 373.15 K did not cause a considerable decrease in corrosion inhibition, which was associated with complete adsorption on the carbon steel surface. ijcce.ac.ir

At very high temperatures (e.g., 149°C or 300°F), imidazoline-based inhibitors may show reduced performance, but this can often be overcome by using significantly higher concentrations. whiterose.ac.ukresearchgate.net For instance, tests at 149°C indicated that inhibition efficiencies of 85-90% could be achieved with a tall oil-based aminoethyl imidazoline at a concentration of 1000 ppm. whiterose.ac.uk

Effect of Temperature on Imidazoline Derivative Inhibition Efficiency

| Inhibitor | Medium | Temperature Range (°C) | Observation | Source |

|---|---|---|---|---|

| Aminoethylstearylimidazoline | HCl | 20-80 | Provides 92-99% protection within this range. | semanticscholar.org |

| 2-(2-Heptadec-8-enyl-4,5-dihydro-imidazol-1-yl)-ethylamine (hDED) | CO2-saturated systems | 60-80 | Efficiency decreases with increasing temperature. | researchgate.net |

| Heptadecyl-tailed imidazolines | CO2-Saturated 0.5 M NaCl | - | Efficiency increases with increasing temperature. | researchgate.net |

| Tall oil-based aminoethyl imidazoline | - | 149 | Achieves 85-90% efficiency at 1000 ppm. | whiterose.ac.uk |

Assessment of Synergistic Effects with Complementary Inhibitors (e.g., Iodides)